molecular formula C11H10F3NO2 B1604986 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 785-74-0

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No. B1604986
CAS RN: 785-74-0
M. Wt: 245.2 g/mol
InChI Key: YOTPJLYOOXQHKX-UHFFFAOYSA-N
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Patent
US04152329

Procedure details

A two-liter reaction flask fitted with a magnetic stirrer, heating mantle, dropping funnel, thermometer, water-cooled condenser and Dean Stark trap was charged with 156.2 g (1.2 moles) of ethyl acetoacetate and 400 ml of xylene. The dropping funnel contained 161 g (1.0 mole) of 3-aminobenzotrifluoride and 320 ml xylene. The solution in the reaction pot was heated to 135° and the contents of the dropping funnel were added dropwise over a period of three hours. The low-boiling liquid which accumulated in the Dean Stark trap was periodically drained in order to maintain a reaction temperature of about 135°. After four hours, the reaction was judged to be completed and the reaction solution was cooled. There was added 650 ml of hexane. Cooling in an ice bath yielded a white crystalline precipitate. The product was collected on a vacuum filter and dried in an oven. There was obtained 136.6 g (55.7%) of 3'-trifluoromethylacetoacetanilide, m.p. 109°-10°. N.M.R. (CDCl3) ∂ 2.2 (CH3, keto), 3.5 (CH2), 7.2-7.9 (aromatic), 1.8 (CH3, enol).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
156.2 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
161 g
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
reactant
Reaction Step Four
Quantity
650 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[C:2]([O:8]CC)(=O)[CH2:3][C:4]([CH3:6])=[O:5].C1(C)C(C)=CC=CC=1.[NH2:19][C:20]1[CH:21]=[C:22]([C:26]([F:29])([F:28])[F:27])[CH:23]=[CH:24][CH:25]=1>CCCCCC>[F:27][C:26]([F:28])([F:29])[C:22]1[CH:21]=[C:20]([CH:25]=[CH:24][CH:23]=1)[NH:19][C:2](=[O:8])[CH2:3][C:4]([CH3:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
156.2 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
400 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
161 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(F)(F)F
Step Four
Name
Quantity
320 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
650 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two-liter reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
The solution in the reaction
TEMPERATURE
Type
TEMPERATURE
Details
pot was heated to 135°
ADDITION
Type
ADDITION
Details
the contents of the dropping funnel were added dropwise over a period of three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature of about 135°
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
Cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
yielded a white crystalline precipitate
CUSTOM
Type
CUSTOM
Details
The product was collected on a vacuum
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C=1C=C(NC(CC(=O)C)=O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 136.6 g
YIELD: PERCENTYIELD 55.7%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.